Octahydro-1-(1H-indol-3-yl)-2H-quinolizine
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Overview
Description
Octahydro-1-(1H-indol-3-yl)-2H-quinolizine is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinolizine ring system fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1-(1H-indol-3-yl)-2H-quinolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indole derivatives with quinolizine precursors in the presence of catalysts can yield the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters. The purification process typically involves chromatography techniques to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1-(1H-indol-3-yl)-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Scientific Research Applications
Octahydro-1-(1H-indol-3-yl)-2H-quinolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Octahydro-1-(1H-indol-3-yl)-2H-quinolizine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A related compound with similar structural features, used as a precursor in organic synthesis.
6,6′-Dihydroxythiobinupharidine: Another compound with a quinolizine ring, known for its biological activities.
Uniqueness
Octahydro-1-(1H-indol-3-yl)-2H-quinolizine is unique due to its specific combination of the indole and quinolizine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
118687-87-9 |
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Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C17H22N2/c1-2-8-16-13(6-1)15(12-18-16)14-7-5-11-19-10-4-3-9-17(14)19/h1-2,6,8,12,14,17-18H,3-5,7,9-11H2 |
InChI Key |
HRCHVCCGADGSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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